molecular formula C19H15NO3 B2979367 4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 22311-71-3

4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No. B2979367
CAS RN: 22311-71-3
M. Wt: 305.333
InChI Key: JEPMFTHJOIMUBS-UHFFFAOYSA-N
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Description

“4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a chemical compound that has been studied for its potential applications in various fields . Its molecular formula is C22H21N3O6S and its molecular weight is 455.5 g/mol.


Synthesis Analysis

The synthesis of furan-based derivatives, including “this compound”, involves the condensation of substituted benzoic acid hydrazides with substituted aromatic and heteroaromatic aldehydes . For example, the main starting material 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene) oxazol-5-one was synthesized using 3,4-dimethoxyhippuric acid and furan in the presence of acetic anhydride containing anhydrous pyridine .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using techniques such as X-ray crystallography and density functional theory (DFT) . The results of these analyses indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

Furan-based derivatives, including “this compound”, have been studied for their reactivity in various chemical reactions . For instance, the reaction between substituted benzoic acid and thionyl chloride yielded corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed in various studies. For instance, it has been found that furan-based derivatives are purely nematogenic, exhibiting an enantiotropic nematic (N) mesophase .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of furan derivatives often involves innovative chemical reactions, highlighting their potential in creating high-value chemicals. For example, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation represents a significant advancement in the efficient conversion of 3-yne-1,2-diol derivatives into furan-3-carboxylic esters under mild conditions. This process showcases the potential of furan derivatives as intermediates for further chemical transformations (Gabriele et al., 2012).

Applications in Biobased Materials

Furan derivatives are pivotal in the development of biobased materials, such as polymers. Furan-2,5-dicarboxylic acid (FDCA), a biomass-derived diacid, can be synthesized from 2-furoic acid and CO2, showcasing a sustainable route to produce polymers like polyethylene furandicarboxylate (PEF), a potential substitute for petroleum-derived polyethylene terephthalate (PET). This approach not only leverages renewable resources but also integrates CO2 as a feedstock, highlighting the role of furan derivatives in promoting sustainability in material science (Dick et al., 2017).

Biocatalysis and Green Chemistry

The enzymatic synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF) via dual-enzyme cascade systems underlines the importance of biocatalysis in achieving high yields of furan-based chemicals. This method emphasizes the role of furan derivatives in the development of sustainable chemical processes, contributing to the green chemistry paradigm (Jia et al., 2019).

Renewable PET and Polymer Research

The role of furan derivatives in creating renewable plastics is underscored by the development of polyesters from furan dicarboxylic acid and aliphatic diols. This research indicates the potential of furan-based polyesters as biodegradable and renewable alternatives to conventional petrochemical-based plastics, contributing to the reduction of plastic waste and promoting environmental sustainability (Cruz-Izquierdo et al., 2015).

Mechanism of Action

The mechanism of action of furan-based derivatives, including “4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid”, has been studied in the context of their potential applications. For example, these compounds have been evaluated for their cytotoxic and tubulin polymerization inhibitory activities .

Future Directions

The future directions for the study of “4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid” and similar compounds include further exploration of their potential applications in various fields, such as the development of new antimicrobial agents and the synthesis of chiral furans .

properties

IUPAC Name

(4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)17-14-7-1-2-9-16(14)20-18-12(5-3-8-15(17)18)11-13-6-4-10-23-13/h1-2,4,6-7,9-11H,3,5,8H2,(H,21,22)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPMFTHJOIMUBS-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CO2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/C2=CC=CO2)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22311-71-3
Record name 4-[(furan-2-yl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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